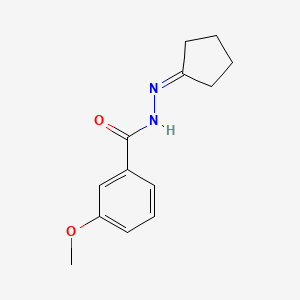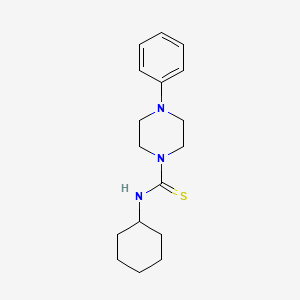![molecular formula C14H13BrFNO2 B5809940 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is its unique chemical structure. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol. One direction is to further investigate its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Another direction is to investigate its potential use as an anti-inflammatory agent. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can reduce inflammation in the body, which may make it useful in the treatment of inflammatory diseases. Finally, future research could investigate the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol involves a series of chemical reactions. The starting materials for the synthesis are 3-fluoroaniline, 2-bromo-4-hydroxy-6-methoxyphenol, and formaldehyde. The reaction proceeds through a Mannich reaction, which involves the condensation of the amine and the phenol with formaldehyde. The resulting product is then brominated to yield 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol.
Applications De Recherche Scientifique
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-13-6-9(5-12(15)14(13)18)8-17-11-4-2-3-10(16)7-11/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGWYITLNNDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462807 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)



![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)
